Pectin - 9000-69-5

Pectin

Catalog Number: EVT-1504298
CAS Number: 9000-69-5
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pectin is a complex polysaccharide found in the cell walls of plants, particularly abundant in fruits like apples, citrus fruits, and berries [, , , , ]. It acts as a cementing agent, contributing to the structural integrity of plant tissues [, ]. Pectin is classified based on its degree of esterification (DE) [, , , , , , , , , , ]:

The DE significantly influences pectin's functional properties, particularly its gelling ability [, , , , , , , , , , ].

Synthesis Analysis
  • Acid hydrolysis: Utilizing acids like hydrochloric acid or citric acid to extract pectin [, ].
  • Microwave heating: Employing microwave energy to enhance extraction efficiency [].
  • Pulsed Ultrasound-Assisted Extraction (PUAE): Utilizing ultrasound waves to facilitate pectin release from plant matrices [].
  • Hot water extraction: Extracting pectin using hot water under optimized conditions of temperature, time, and pH [].
  • Enzyme extraction: Utilizing enzymes like xylanase to facilitate pectin extraction [].

The choice of extraction method influences the yield and physicochemical properties of the extracted pectin [, , , , ].

Molecular Structure Analysis
  • Esterification: The carboxyl groups of galacturonic acid in pectin can be esterified with methanol [, , , ].
  • Saponification: The esterified carboxyl groups in HM pectin can be saponified to produce LM pectin [].
  • Amidation: The ester groups in HM pectin can be converted to amide groups using ammonia or primary amines, producing amidated pectin [].
  • Degradation: Pectin can be degraded by enzymes like pectinases, breaking down its structure into smaller units [, , , , ].
  • Crosslinking: LM pectin can be crosslinked with calcium ions to form gels [, , , ].

These chemical reactions can modify pectin's properties and are utilized to tailor its functionality for specific applications [, , , , , , , , , ].

Mechanism of Action
  • Gelling agent: LM pectin forms gels in the presence of calcium ions through the "egg-box" model, where calcium ions crosslink pectin chains [, , , ].
  • Prebiotic: Pectin is not digestible by humans but can be fermented by gut microbiota, promoting the growth of beneficial bacteria [, , ].
  • Biosorbent: Pectin can bind to heavy metals through its carboxyl groups, enabling their removal from contaminated environments [, ].
  • Edible coating: Pectin forms a protective layer on fruits and vegetables, extending their shelf life by reducing water loss and microbial growth [, ].
Physical and Chemical Properties Analysis
  • Solubility: Pectin's solubility varies with its DE and the solvent used [, , , ].
  • Viscosity: Pectin solutions are viscous, with viscosity influenced by the pectin's Mw and concentration [, , , ].
  • Gelling ability: Pectin's gelling ability is influenced by its DE, concentration, and the presence of sugars and calcium ions [, , , , , , , ].
  • Emulsifying properties: Pectin can stabilize emulsions by reducing interfacial tension [].
  • Antioxidant activity: Pectin exhibits antioxidant activity, potentially scavenging free radicals [].
Applications
  • Food industry: Pectin is widely used as a gelling agent, stabilizer, and thickener in jams, jellies, desserts, and beverages [, , , , , ].
  • Pharmaceutical industry: Pectin is used as a drug carrier in controlled-release formulations [, , , , ]. It can also act as a prebiotic, promoting gut health [, , ].
  • Environmental science: Pectin can act as a biosorbent for removing heavy metals from contaminated water and soil [, ].
  • Textile industry: Pectinases are used in textile processing for degumming plant fibers like jute [, ].

Protopectin

Relevance: Protopectin is a direct precursor to pectin and shares a similar polysaccharide structure but with a higher degree of polymerization and a more complex structure due to the presence of neutral sugar side chains and methyl ester groups. Understanding protopectin's conversion to pectin is crucial in fruit ripening and processing, especially in industries utilizing pectin for its gelling and stabilizing properties. []

Galacturonic Acid

Relevance: Galacturonic acid is the fundamental building block of pectin. [, , , ] The amount of galacturonic acid in pectin influences its gelling strength and ability to form gels.

Methyl Esters of Galacturonic Acid

Relevance: The degree of methyl esterification is a critical factor determining the gelling behavior of pectin. [, , , , ] The presence and distribution of methyl ester groups within the pectin structure influence its solubility, gelation conditions, and sensitivity to calcium ions.

Rhamnogalacturonan-I (RG-I)

Compound Description: Rhamnogalacturonan-I (RG-I) is a structural element found in pectin, particularly abundant in certain types like those extracted from dragon fruit peel. [] It consists of a backbone of alternating rhamnose and galacturonic acid units. RG-I is characterized by its branched structure, with various neutral sugars attached to its rhamnose residues, contributing to pectin's complexity.

Relevance: RG-I is a significant structural component of pectin, and its presence and specific structure can influence pectin's overall properties, including its biological activity. For example, the specific side chains present on the RG-I backbone may influence its prebiotic effects by selectively promoting the growth of beneficial gut bacteria. []

Homogalacturonan (HG)

Relevance: HG is a major structural unit of pectin and contributes significantly to its gelling properties. [] The degree of methyl esterification within the HG regions influences pectin's ability to form gels in the presence of sugar and acid or calcium ions.

Neutral Sugars (e.g., Rhamnose, Arabinose, Galactose, Glucose)

Compound Description: Neutral sugars, such as rhamnose, arabinose, galactose, and glucose, are important constituents of pectin's side chains. [, ] They contribute to pectin's structural complexity and can influence its physicochemical properties. The type and arrangement of these neutral sugars vary depending on the source of pectin.

Relevance: The presence and composition of neutral sugar side chains in pectin can significantly influence its functionality. These side chains can affect pectin's solubility, viscosity, and interaction with other molecules. For instance, the ratio of arabinose to galactose in the side chains of RG-I can influence its interaction with small intestinal epithelial cells, potentially impacting its prebiotic properties. []

Calcium Chloride

Relevance: Calcium chloride plays a vital role in pectin gelation, particularly for LM pectins. [, ] The interaction between calcium ions and pectin is essential for developing the desired texture and stability in various food products, such as jams, jellies, and desserts.

Pectin-Resistant Starch Hydrogel

Relevance: This hybrid material demonstrates the potential for modifying and tailoring pectin's properties by combining it with other materials. [] It highlights pectin's versatility in developing delivery systems for sensitive ingredients in food and pharmaceutical applications.

Carboxymethyl Chitosan (CMC)-Pectin Polyelectrolyte Complex

Relevance: The formation of polyelectrolyte complexes with other charged polymers, like CMC, exemplifies pectin's ability to interact with other molecules. This interaction can lead to modified properties and novel applications, such as heavy metal removal. []

Properties

CAS Number

9000-69-5

Product Name

Pectin

IUPAC Name

2,3,4,5-tetrahydroxypentanal

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2

SMILES

C(C(C(C(C=O)O)O)O)O

Synonyms

AF 701; AP 40; AS 511; Amid CS 005; BIG-J; Beta BI-J; Beta-Pectin; Cesapectin; Classic AF 501; Classic AM 201; Classic Cu 701; Colyer Pectin; D 225; D-D Slowset; E 440; E 440a; Fluka 7682; GelSite; Genu 8003; Genu Beta Pectin; Genu JMJ 100; Genu Pect

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

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